molecular formula C14H12ClN3O3 B2739999 (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate CAS No. 1808653-03-3

(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate

Cat. No.: B2739999
CAS No.: 1808653-03-3
M. Wt: 305.72
InChI Key: OJUTWFWGSLZKFE-UHFFFAOYSA-N
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Description

(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN3O3C_{13}H_{12}ClN_3O_3, with a molecular weight of approximately 295.7 g/mol. Its structure features a pyridazine ring, which is known for various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC13H12ClN3O3
Molecular Weight295.7 g/mol
Density1.35 g/cm³
Boiling Point462 °C
Flash Point233.2 °C

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for one derivative was found to be 12.5 µg/mL against E. coli, while it showed effectiveness against P. aeruginosa as well .

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay, which is a common method to assess the ability of compounds to act as free radical scavengers. The results indicated that the compound could effectively inhibit DPPH radicals, showcasing its potential as an antioxidant agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of the compound on various cancer cell lines. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding : Molecular docking studies suggest that the compound may bind to specific receptors or proteins involved in signaling pathways related to inflammation and cancer progression .

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AntibacterialModerate against E. coli and P. aeruginosa
AntioxidantEffective DPPH scavenger
CytotoxicitySignificant against cancer cell lines

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed promising results in inhibiting bacterial growth, particularly against resistant strains .
  • Antioxidant Activity Research : Another research highlighted the antioxidant properties of pyridazine derivatives, indicating their potential role in preventing oxidative stress-related diseases .

Properties

IUPAC Name

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-9-6-12(19)11(18-17-9)8-21-14(20)3-2-10-4-5-16-13(15)7-10/h2-7H,8H2,1H3,(H,17,19)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUTWFWGSLZKFE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)COC(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=NN1)COC(=O)/C=C/C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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